3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone

CAS No.: 898750-07-7

Cat. No.: VC2302770

Molecular Formula: C16H14ClFO

Molecular Weight: 276.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898750-07-7 |

|---|---|

| Molecular Formula | C16H14ClFO |

| Molecular Weight | 276.73 g/mol |

| IUPAC Name | 3-(3-chloro-5-fluorophenyl)-1-(3-methylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C16H14ClFO/c1-11-3-2-4-13(7-11)16(19)6-5-12-8-14(17)10-15(18)9-12/h2-4,7-10H,5-6H2,1H3 |

| Standard InChI Key | VUSIZCINELIVHE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F |

| Canonical SMILES | CC1=CC(=CC=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F |

Introduction

Chemical Structure and Properties

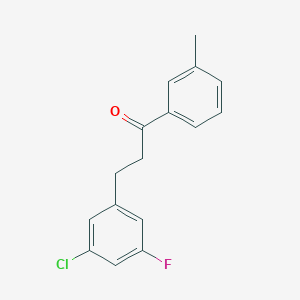

3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone, with CAS number 898750-07-7, is an aromatic ketone characterized by a unique molecular structure featuring chloro and fluoro substituents on one phenyl ring and a methyl group on the other. The compound belongs to the propiophenone family, which consists of molecules with a three-carbon chain connecting two aromatic rings .

The structural and physicochemical properties of the compound are summarized in Table 1:

| Property | Value |

|---|---|

| Chemical Name | 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone |

| CAS Number | 898750-07-7 |

| Molecular Formula | C16H14ClFO |

| Molecular Weight | 276.73 g/mol |

| IUPAC Name | 3-(3-chloro-5-fluorophenyl)-1-(3-methylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C16H14ClFO/c1-11-3-2-4-13(7-11)16(19)6-5-12-8-14(17)10-15(18)9-12/h2-4,7-10H,5-6H2,1H3 |

| Standard InChIKey | VUSIZCINELIVHE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F |

The presence of both chlorine and fluorine substituents in the meta positions of one phenyl ring contributes to the compound's unique chemical reactivity and potential biological interactions. The methyl group on the second phenyl ring further modifies its physical and chemical properties, distinguishing it from other propiophenone derivatives.

Synthesis Methods

The synthesis of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone typically employs the Friedel-Crafts acylation reaction. This method involves reacting 3-chloro-5-fluorobenzoyl chloride with 3-methylpropiophenone in the presence of a Lewis acid catalyst, such as aluminum chloride.

Synthetic Route

The general synthetic pathway can be described as follows:

-

Preparation of the appropriate acyl chloride from the corresponding carboxylic acid

-

Reaction of the acyl chloride with the aromatic substrate in the presence of a Lewis acid catalyst

-

Purification of the final product through crystallization or chromatography

The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride, which is crucial for maintaining reaction efficiency and yield. Temperature control and careful addition of reagents are essential for achieving high yields and purity.

Alternative Synthesis Approaches

While the Friedel-Crafts acylation is the most common method, alternative synthetic routes may include:

-

Coupling reactions between appropriate halogenated benzyl derivatives

-

Sequential halogenation of a preformed propiophenone scaffold

-

Metal-catalyzed cross-coupling reactions followed by selective halogenation

These alternative approaches may offer advantages in terms of regioselectivity or compatibility with sensitive functional groups.

Analytical Characterization

The structural confirmation and purity assessment of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone typically involve various spectroscopic and analytical techniques.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structure elucidation, with both ¹H and ¹³C NMR providing critical information about the carbon framework and hydrogen environment. The aromatic region of the ¹H NMR spectrum typically shows complex coupling patterns due to the presence of the halogen substituents.

Mass Spectrometry (MS) is used to confirm the molecular weight and fragmentation pattern, which are characteristic of the halogenated propiophenone structure. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.

Infrared (IR) spectroscopy can identify key functional groups, particularly the carbonyl stretching frequency, which typically appears around 1680-1700 cm⁻¹ for this class of compounds.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is commonly employed for purity assessment, with UV detection at wavelengths corresponding to the aromatic and carbonyl chromophores. Gas Chromatography (GC) may also be used, particularly for volatile derivatives or reaction monitoring.

Applications in Research

3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone has various applications in scientific research, particularly in medicinal chemistry and organic synthesis.

Medicinal Chemistry

The compound's structural features make it potentially valuable for pharmaceutical research. Halogenated propiophenones have been investigated for various biological activities, including:

-

Anticancer activity: Similar compounds have shown cytotoxic effects against various cancer cell lines

-

Anti-inflammatory properties: The halogenated structure may contribute to interactions with inflammatory pathways

-

Neurological applications: Some propiophenone derivatives show activity in central nervous system models

The presence of chloro and fluoro substituents can significantly influence binding affinity and specificity towards molecular targets such as enzymes or receptors, making this compound interesting for structure-activity relationship studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume